2-Bromo-[1,3]thiazolo[4,5-b]pyrazine
Description
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound featuring a fused thiazole and pyrazine ring system with a bromine substituent at the C2 position. Its structure (C₅H₂BrN₃S) confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Solid-phase synthesis methods have been developed for related 2-aminothiazolo[4,5-b]pyrazine derivatives, where o-bromo-2-aminopyrazines serve as precursors .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMILHXGWWSNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
- Oxidation and reduction reactions result in modified thiazole or pyrazine rings with altered electronic properties .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine serves as a crucial precursor for synthesizing pharmaceutical agents targeting various diseases, particularly cancer and infectious diseases. Its ability to undergo substitution reactions allows for the creation of diverse derivatives with enhanced biological activities.
- Antimicrobial Activity : Research indicates that derivatives exhibit strong antibacterial properties. For instance, compounds derived from this structure showed Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and 0.25 μg/mL against Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine | Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 0.16 μM against MCF-7 breast cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.16 |
| HT-29 | Varies |
| Melanoma | Varies |
2. Materials Science
The compound's electronic properties make it suitable for developing organic semiconductors. Its ability to participate in redox reactions allows for potential applications in electronic devices and sensors .
3. Biological Studies
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is utilized in studying enzyme inhibitors and receptor modulators due to its interaction with biological targets. The mechanism of action involves binding to active sites of enzymes or receptors, influencing their activity .
Case Studies
- Anticancer Efficacy Study : A study evaluated various thiazolo-pyrazines for their cytotoxic effects on cancer cell lines. Modifications to the bromine substituent were found to significantly enhance anticancer activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolo-pyrazines against resistant bacterial strains, showing promising results that suggest potential development into new antibiotics .
Mechanism of Action
The mechanism of action of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused heterocyclic rings contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Effects on Core Thiazolo[4,5-b]pyrazine
Substituent-Dependent Fluorescence and Reactivity
- 2-Methyl-thiazolo[4,5-b]pyrazine (MeTPy): The methyl group at C2 enhances electron density, facilitating Knoevenagel condensation with aldehydes to form olefins. This reactivity is absent in benzothiazoles, highlighting the pyrazine ring's electronic influence .
- 2-Phenyl-thiazolo[4,5-b]pyrazine : Phenyl substitution at C2 increases conjugation, leading to redshifted fluorescence emissions compared to alkyl-substituted derivatives. DFT studies show that electron-donating groups (e.g., -NMe₂) enhance intramolecular charge transfer (ICT), while electron-withdrawing groups (e.g., -CN) reduce fluorescence brightness .
- 2-Chloro-thiazolo[4,5-b]pyrazine: Chlorine, being smaller and less polarizable than bromine, results in weaker ICT effects. LC-BLYP calculations indicate that bromine’s larger atomic radius and higher electronegativity contribute to greater Stokes shifts in polar solvents like methanol .
Table 1: Substituent Effects on Key Properties
Core Heterocycle Variations
Thiazolo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyrazine
- Thiazolo[4,5-b]pyridine : Replacing pyrazine with pyridine reduces electron deficiency, altering biological activity. For example, 5,7-dimethyl-6-phenylazo derivatives exhibit anti-tuberculosis activity (MIC: 12.5 µg/mL against Mycobacterium tuberculosis), whereas pyrazine analogs show antioxidant effects (IC₅₀: 8–20 µM against DPPH radicals) .
- 2,3-Dihydro-thiazolo[4,5-b]pyridines : Hydrogenation of the thiazole ring increases flexibility and reduces aromaticity, enhancing herbicidal activity (e.g., 90% inhibition of grass weeds at 500 g/ha) .
Biological Activity
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine features a thiazole ring fused with a pyrazine ring, with a bromine substituent enhancing its reactivity. The presence of the bromine atom is significant for its biological activity, influencing binding interactions with various molecular targets.
1. Antimicrobial Activity
Recent studies have demonstrated that 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine exhibits notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective inhibition against various pathogens. In one study, derivatives of thiazolo-pyrazines exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine | Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
2. Anticancer Activity
The anticancer potential of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine has been explored in several studies:
- Cell Line Studies : In vitro tests have shown that compounds containing the thiazolo-pyrazine structure can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma . For example, certain derivatives demonstrated IC50 values as low as 0.16 μM against MCF-7 cells.
- Mechanism of Action : The compound likely exerts its effects by interfering with cell cycle progression and inducing apoptosis through modulation of signaling pathways .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine has been investigated for anti-inflammatory effects:
- Inhibition of COX-2 : Compounds related to this structure have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for some derivatives were reported at approximately 0.04 μmol .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of thiazolo-pyrazine derivatives:
- Anticancer Efficacy : A study evaluated a series of thiazolo-pyrazines for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the bromine substituent significantly enhanced anticancer activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolo-pyrazines against resistant strains of bacteria, showing promising results that suggest these compounds could be developed into new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
